molecular formula C13H13N5OS B7787188 (4Z)-2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4-(phenylhydrazinylidene)pyrazol-3-one

(4Z)-2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4-(phenylhydrazinylidene)pyrazol-3-one

Cat. No.: B7787188
M. Wt: 287.34 g/mol
InChI Key: FFISKORZNOUWTB-WJDWOHSUSA-N
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Description

The compound identified as “(4Z)-2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4-(phenylhydrazinylidene)pyrazol-3-one” is a chemical entity with diverse applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4-(phenylhydrazinylidene)pyrazol-3-one involves a series of chemical reactions that require specific reagents and conditions. The preparation methods typically include:

    Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides.

    High-Temperature Solid-Phase Reaction: Another method involves the synthesis of the compound through a vacuum high-temperature solid-phase reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial production are often scaled-up versions of laboratory synthesis techniques, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4-(phenylhydrazinylidene)pyrazol-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

(4Z)-2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4-(phenylhydrazinylidene)pyrazol-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential and pharmacological properties.

    Industry: Applied in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of (4Z)-2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4-(phenylhydrazinylidene)pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4Z)-2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4-(phenylhydrazinylidene)pyrazol-3-one include other cyclodextrin inclusion complexes and thiochromone derivatives. These compounds share similar chemical structures and properties but may differ in their specific applications and effects.

Uniqueness

This compound is unique due to its specific chemical structure and the resulting properties. Its ability to form inclusion complexes with cyclodextrins and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(4Z)-2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4-(phenylhydrazinylidene)pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-9-11(16-15-10-5-3-2-4-6-10)12(19)18(17-9)13-14-7-8-20-13/h2-6,15H,7-8H2,1H3/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFISKORZNOUWTB-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=NNC2=CC=CC=C2)C3=NCCS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=N\NC2=CC=CC=C2)C3=NCCS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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